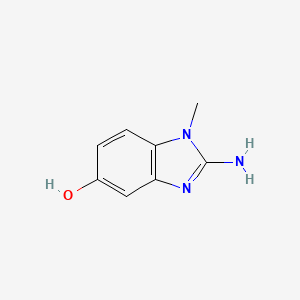

5-Hydroxy-1-methyl-2-aminobenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90223-04-4 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-amino-1-methylbenzimidazol-5-ol |

InChI |

InChI=1S/C8H9N3O/c1-11-7-3-2-5(12)4-6(7)10-8(11)9/h2-4,12H,1H3,(H2,9,10) |

InChI Key |

AKOQAPNKMDKUDO-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)O)N=C1N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)N=C1N |

Other CAS No. |

90223-04-4 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation of 5 Hydroxy 1 Methyl 2 Aminobenzimidazole

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Hydroxy-1-methyl-2-aminobenzimidazole by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific spectra for this compound are not available, the expected chemical shifts can be inferred from data for similar benzimidazole (B57391) structures symbiosisonlinepublishing.comresearchgate.netresearchgate.netresearchgate.netmdpi.com.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amino group, and the hydroxyl group.

Aromatic Protons: The benzimidazole ring contains three aromatic protons. Their chemical shifts would likely appear in the range of δ 6.5-7.5 ppm. The exact positions and splitting patterns will be influenced by the electron-donating effects of the hydroxyl and amino groups.

N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom are expected to produce a singlet signal around δ 3.5-4.0 ppm.

Amino (-NH₂) Protons: The amino group protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the range of δ 4.0-6.0 ppm.

Hydroxyl (-OH) Proton: The hydroxyl proton also gives rise to a broad singlet, with a chemical shift that is solvent-dependent, likely appearing in a wide range from δ 5.0 to 9.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic and Imidazole (B134444) Carbons: The carbon atoms of the benzimidazole ring are expected to resonate in the δ 100-155 ppm region. The carbon bearing the hydroxyl group (C-5) would be shifted downfield due to the oxygen's deshielding effect, while the carbon attached to the amino group (C-2) would also have a characteristic shift.

N-Methyl Carbon: The carbon of the N-methyl group is anticipated to appear in the upfield region of the spectrum, typically around δ 30-35 ppm.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-CH | 6.5 - 7.5 | 100 - 140 |

| N-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C-OH | - | 145 - 155 |

| C-NH₂ | - | 150 - 160 |

| NH₂ | 4.0 - 6.0 (broad) | - |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show the following characteristic absorption bands symbiosisonlinepublishing.comresearchgate.netrsc.orgresearchgate.netbiointerfaceresearch.com:

O-H and N-H Stretching: Broad bands in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene (B151609) ring are expected in the 1650-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the hydroxyl group would likely be observed in the 1260-1000 cm⁻¹ range.

N-H Bending: The bending vibration of the N-H bonds in the amino group would appear around 1650-1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. Symmetrical vibrations of the benzimidazole ring would be expected to give strong signals.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

|---|---|---|

| -OH, -NH₂ | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N, C=C | Stretching | 1650 - 1450 |

| -NH₂ | Bending | 1650 - 1550 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system is a chromophore that absorbs UV radiation. The presence of the hydroxyl and amino groups, which are auxochromes, is expected to influence the absorption maxima alchempharmtech.com. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) would likely exhibit absorption bands corresponding to π→π* transitions within the conjugated benzimidazole system, typically in the range of 250-300 nm.

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₉N₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (163.18 g/mol ) symbiosisonlinepublishing.comresearchgate.netmolbase.comnih.gov. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as the methyl group or parts of the imidazole ring, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available, the structure of the closely related compound, 5-amino-1-methyl-1H-benzimidazole, has been determined epa.govnih.govresearchgate.net.

In this related structure, the benzimidazole ring system is planar. The bond lengths and angles are consistent with the aromatic and heterocyclic nature of the molecule. It is expected that this compound would also adopt a largely planar conformation in the solid state. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl and amino groups, as well as the nitrogen atoms of the imidazole ring. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Crystallographic Data for the Related Compound 5-Amino-1-methyl-1H-benzimidazole epa.govnih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₉N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9128 (2) |

| b (Å) | 8.8215 (3) |

| c (Å) | 14.8418 (6) |

| β (°) | 100.129 (3) |

| V (ų) | 762.08 (5) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₈H₉N₃O, the theoretical elemental composition can be calculated. Experimental determination of these percentages would serve to verify the empirical formula of a synthesized sample researchgate.netrsc.org.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 58.88% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.56% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.76% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.80% |

| Total | | | | 163.180 | 100.00% |

Computational and Theoretical Investigations of 5 Hydroxy 1 Methyl 2 Aminobenzimidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of compounds like 5-Hydroxy-1-methyl-2-aminobenzimidazole. These methods allow for the determination of optimized molecular geometry, charge distribution, and various spectroscopic properties.

Density Functional Theory (DFT) has become a popular method for studying benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE1PBE (Perdew-Burke-Ernzerhof) functionals are commonly employed.

For this compound, DFT calculations would typically be used to:

Optimize the ground-state molecular geometry, providing predictions of bond lengths, bond angles, and dihedral angles.

Calculate the distribution of electron density, which helps in understanding the molecule's polarity and intermolecular interactions.

Determine the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

A study on chiral benzimidazoles utilized DFT to understand the electronic effects of different substituents. nih.gov Similarly, DFT calculations have been used to study the inhibition performance of benzimidazole derivatives. nih.gov For this compound, such calculations would elucidate the influence of the hydroxyl, methyl, and amino groups on the electronic structure of the benzimidazole core.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Derivative Core (Calculated using DFT/B3LYP) This table presents typical bond lengths and angles for a benzimidazole core and is for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C2-N1-C7a | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 115.0 |

| N3-C3a | 1.39 | C2-N3-C3a | 108.5 |

| C3a-C4 | 1.40 | N3-C3a-C4 | 130.0 |

| C4-C5 | 1.39 | N3-C3a-C7a | 109.0 |

| C5-C6 | 1.40 | C3a-C4-C5 | 118.0 |

| C6-C7 | 1.39 | C4-C5-C6 | 121.0 |

| C7-C7a | 1.40 | C5-C6-C7 | 121.0 |

| C7a-N1 | 1.39 | C6-C7-C7a | 118.0 |

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), though computationally more demanding and sometimes less accurate than DFT for electron correlation effects, can provide valuable baseline information.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for large systems or high-throughput screening. These methods could be employed for preliminary conformational searches of this compound before more rigorous DFT or ab initio calculations are performed.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For this compound, FMO analysis can predict:

Sites of electrophilic attack: The regions of the molecule with the highest HOMO density are most susceptible to attack by electrophiles. In this molecule, the amino and hydroxyl groups, as well as the nitrogen atoms of the imidazole (B134444) ring, would be expected to have significant HOMO contributions.

Sites of nucleophilic attack: The regions with the highest LUMO density are prone to attack by nucleophiles.

Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Studies on 2-aminobenzimidazole (B67599) have shown that the HOMO is primarily located on the imidazole and benzene (B151609) rings, while the LUMO is distributed over the entire molecule. researchgate.net The introduction of hydroxyl and methyl groups in this compound would be expected to raise the HOMO energy, potentially increasing its reactivity as a nucleophile.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzimidazole Derivative This table provides hypothetical values to illustrate the output of an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.25 |

| Global Hardness (η = (I-A)/2) | 2.30 |

| Global Softness (S = 1/2η) | 0.217 |

Conformational Analysis and Tautomeric Equilibria Studies

Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. For this compound, rotation around the C-N bond of the amino group and the C-O bond of the hydroxyl group can lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement.

Furthermore, 2-aminobenzimidazoles can exhibit tautomerism, existing in equilibrium between different structural isomers. nih.govnih.gov For this compound, the primary tautomeric equilibrium would involve the amino group and the imidazole ring nitrogens. Computational studies can predict the relative stability of these tautomers in different environments (gas phase and in solution), which is crucial for understanding its chemical behavior and biological interactions. Studies on related systems have shown that the tautomeric equilibrium can be influenced by substituent effects. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netrsc.orgtandfonline.com An MD simulation of this compound could be used to:

Study its conformational flexibility and the transitions between different conformational states.

Analyze its interactions with solvent molecules, such as water, to understand its solvation properties.

Investigate its stability and interactions within a biological environment, such as the active site of a protein. nih.gov

MD simulations have been successfully applied to study the stability of complexes between benzimidazole derivatives and biological targets. researchgate.nettandfonline.com Such simulations could reveal key hydrogen bonding patterns and other non-covalent interactions that stabilize the binding of this compound to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Numerous QSAR studies have been performed on benzimidazole derivatives to model their activities against various targets, including bacteria, viruses, and cancer cells. nih.govbiointerfaceresearch.comresearchgate.nettandfonline.com

A QSAR study involving this compound would typically involve:

Data Set: A series of benzimidazole derivatives with known biological activities.

Descriptor Calculation: Calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) to build a mathematical model that relates the descriptors to the activity. nih.govbiointerfaceresearch.com

Model Validation: Rigorous validation of the model's predictive power. nih.govresearchgate.net

QSAR models for benzimidazoles have shown that factors such as the size of substituents and their electronic effects can significantly influence biological activity. nih.gov For this compound, descriptors related to its hydrogen bonding capacity (from the -OH and -NH2 groups) and electronic properties would likely be important in such models.

Chemical Reactivity and Derivatization Pathways of 5 Hydroxy 1 Methyl 2 Aminobenzimidazole

Reactions at the C2-Amino Group

The exocyclic amino group at the C2 position is a primary amine and, therefore, a key nucleophilic center in the molecule. It readily participates in reactions typical of primary aromatic amines, such as acylation and condensation.

The C2-amino group of 5-Hydroxy-1-methyl-2-aminobenzimidazole can be readily acylated or aroylated by reaction with acyl halides, anhydrides, or carboxylic acids. This reaction leads to the formation of the corresponding N-(5-hydroxy-1-methyl-1H-benzimidazol-2-yl)amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. researchgate.net The general reactivity of 2-aminobenzimidazoles towards acylating agents is well-documented, resulting in stable amide derivatives. nih.gov

The reaction proceeds via nucleophilic attack of the C2-amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. Given the presence of another nucleophilic site (the C5-hydroxyl group), chemoselectivity can be a consideration. However, N-acylation is generally favored under neutral or basic conditions. O-acylation of the hydroxyl group would typically require different conditions or protection of the amino group. nih.gov

Table 1: Representative Acylation and Aroylation Reactions

| Acylating/Aroylating Agent | Product Name |

|---|---|

| Acetyl chloride | N-(5-hydroxy-1-methyl-1H-benzimidazol-2-yl)acetamide |

| Benzoyl chloride | N-(5-hydroxy-1-methyl-1H-benzimidazol-2-yl)benzamide |

| Acetic anhydride (B1165640) | N-(5-hydroxy-1-methyl-1H-benzimidazol-2-yl)acetamide |

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. The C2-amino group of this compound readily undergoes this reaction, typically by refluxing the benzimidazole (B57391) with the desired carbonyl compound in an alcoholic solvent, sometimes with an acid catalyst. rjlbpcs.comnih.gov The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the signals for the primary amine protons in the NMR spectrum. researchgate.netnih.gov

These condensation reactions are versatile, allowing for the introduction of a wide array of substituents onto the benzimidazole core. researchgate.net The resulting Schiff bases are often crystalline solids and serve as important intermediates in further synthetic transformations.

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Name (IUPAC) |

|---|---|

| Benzaldehyde | 2-((benzylideneamino)-1-methyl-1H-benzimidazol-5-ol |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((2-hydroxyphenyl)methylene)amino)-1-methyl-1H-benzimidazol-5-ol |

| Acetone | 1-methyl-2-(propan-2-ylideneamino)-1H-benzimidazol-5-ol |

Reactions Involving the C5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position is another key functional handle, enabling reactions such as etherification and esterification, as well as being susceptible to oxidation.

The C5-hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding a 5-alkoxy derivative.

Esterification of the C5-hydroxyl group can be achieved by reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with acyl chlorides or anhydrides in the presence of a base. medcraveonline.commedcraveonline.com This reaction yields 1-methyl-2-amino-1H-benzimidazol-5-yl esters. Care must be taken to control reaction conditions to avoid competing N-acylation at the C2-amino group. Chemoselective O-acylation can often be achieved under specific acidic conditions where the amino group is protonated and thus non-nucleophilic. nih.gov

Table 3: Potential Ether and Ester Derivatives

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl iodide (with base) | Etherification | 5-Methoxy-1-methyl-1H-benzimidazol-2-amine |

| Benzyl (B1604629) bromide (with base) | Etherification | 5-(Benzyloxy)-1-methyl-1H-benzimidazol-2-amine |

| Acetic anhydride (with acid catalyst) | Esterification | 2-amino-1-methyl-1H-benzimidazol-5-yl acetate (B1210297) |

Phenolic compounds are susceptible to oxidation, and the C5-hydroxyl group of the title compound is no exception. Analogous to the oxidation of hydroquinone (B1673460) to benzoquinone, the 5-hydroxybenzimidazole (B117332) moiety can potentially be oxidized to a quinone-like species. The oxidation of similar structures, such as 5-hydroxytryptamine, can lead to the formation of dione (B5365651) products. nih.gov

Oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods could potentially transform this compound into 1-methyl-2-amino-1H-benzimidazole-4,5-dione or other related quinoid systems. Characterization of such products would typically involve spectroscopic methods like UV-Vis, as quinones are often colored, and NMR to confirm the loss of the aromatic protons and the appearance of signals corresponding to the quinoid ring. The development of oxidative cyclization methods to form the benzimidazole ring itself points to the general stability of the heterocyclic system under certain oxidative conditions, though the phenolic group introduces a specific site of reactivity. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Halogenation)

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the fused imidazole (B134444) ring, the N1-methyl group, and the C5-hydroxyl group.

The C5-hydroxyl group is a strongly activating, ortho-, para-directing group. The positions ortho to the hydroxyl group are C4 and C6. The para position is occupied by the N1-imidazole nitrogen. Therefore, the hydroxyl group strongly directs incoming electrophiles to the C4 and C6 positions. The fused imidazole ring system, along with the N-methyl and C2-amino groups, also influences the electron density of the benzene ring, but the directing effect of the hydroxyl group is generally dominant in electrophilic aromatic substitution. libretexts.orgmsu.edu

For example, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to yield a mixture of 4-nitro- and 6-nitro-5-hydroxy-1-methyl-2-aminobenzimidazole. chemguide.co.uk Similarly, halogenation with agents like bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to produce the corresponding 4-bromo and 6-bromo derivatives.

Table 4: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Hydroxy-1-methyl-4-nitro-1H-benzimidazol-2-amine and 5-Hydroxy-1-methyl-6-nitro-1H-benzimidazol-2-amine |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-hydroxy-1-methyl-1H-benzimidazol-2-amine and 6-Bromo-5-hydroxy-1-methyl-1H-benzimidazol-2-amine |

N-Substitution Reactions at the Imidazole Nitrogen (N1-position)

The imidazole ring of benzimidazoles contains two nitrogen atoms, designated as N1 and N3. In the parent 2-aminobenzimidazole (B67599), one nitrogen atom bears a hydrogen and is readily susceptible to substitution reactions. eurekaselect.com However, in the case of this compound, the N1 position is already occupied by a methyl group.

This pre-existing N1-methyl substituent fundamentally alters the reactivity profile of the imidazole ring. Direct N-substitution reactions, such as alkylation, arylation, or acylation, which are common for unsubstituted or N1-H benzimidazoles, are not feasible at the N1-position of this specific molecule. The presence of the methyl group sterically hinders and electronically deactivates the N1-position from further electrophilic attack.

For the broader class of 2-aminobenzimidazoles, N-substitution is a well-established method for generating diverse derivatives. eurekaselect.comresearchgate.net These reactions typically involve the deprotonation of the N1-H with a base, followed by reaction with an electrophile. For instance, copper-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole with various aryl boronic acids has been successfully demonstrated to produce N1-aryl derivatives. nih.gov Similarly, reactions with alkyl halides, acid chlorides, and sulfonyl chlorides are common strategies to introduce substituents at the N1 position. eurekaselect.comresearchgate.net

The reactivity of the N1 position in 2-aminobenzimidazoles is a critical aspect of their chemistry, but for this compound, this pathway is blocked. Any derivatization strategy must therefore target the other reactive sites within the molecule: the exocyclic 2-amino group, the 5-hydroxy group, or the aromatic ring itself.

Controlled Synthesis of Novel Derivatives with Modified Structural Features

The synthesis of novel derivatives of this compound focuses on modifying its other functional groups. The presence of the 2-amino and 5-hydroxy groups allows for a range of derivatization reactions, leading to new compounds with potentially enhanced or novel properties.

Research into related structures, such as N-substituted benzimidazole-derived carboxamides, highlights the potential for creating biologically active molecules by modifying these functionalities. nih.gov For example, introducing various substituents can influence the antiproliferative and antioxidative properties of the resulting compounds. nih.gov

Derivatization via the 2-Amino Group:

The exocyclic amino group is a primary site for derivatization. It can readily react with a variety of electrophiles to form new covalent bonds.

Acylation: Reaction with acid chlorides or anhydrides can produce N-acyl derivatives. For instance, reacting the parent 2-aminobenzimidazole with p-nitrobenzoyl chloride yields the corresponding amide. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of Schiff bases (imines). nih.gov This reaction is a versatile method for introducing a wide range of substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively.

Derivatization via the 5-Hydroxy Group:

The phenolic hydroxyl group is another key site for chemical modification, primarily through O-alkylation or O-acylation reactions.

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base will yield ether derivatives. This modification can significantly alter the lipophilicity and solubility of the molecule.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides will produce ester derivatives.

The controlled synthesis of these derivatives allows for the fine-tuning of the molecule's structural and electronic properties. The table below summarizes some potential derivatization pathways for this compound based on established reactions for analogous compounds.

| Reactive Site | Reaction Type | Reagent Class | Product Class | Potential Structural Modification |

| 2-Amino Group | Acylation | Acid Chlorides, Anhydrides | N-Acyl-2-aminobenzimidazoles | Introduction of various acyl groups. |

| 2-Amino Group | Schiff Base Formation | Aldehydes, Ketones | 2-Iminobenzimidazoles | Attachment of diverse aromatic or aliphatic groups. |

| 2-Amino Group | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | 2-(Thio)ureidobenzimidazoles | Creation of (thio)urea linkages. |

| 5-Hydroxy Group | O-Alkylation | Alkyl Halides | 5-Alkoxy-benzimidazoles | Conversion of hydroxyl to ether functionality. |

| 5-Hydroxy Group | O-Acylation | Acid Chlorides, Anhydrides | 5-Acyloxy-benzimidazoles | Formation of ester linkages. |

The synthesis of these novel derivatives is often guided by the desired application. For example, in the development of antimalarial agents, modifications to the 2-aminobenzimidazole scaffold, including substitutions on the benzimidazole ring and the amino group, have led to compounds with high potency. nih.gov The strategic combination of these derivatization pathways enables the creation of a library of compounds from the this compound core, each with unique structural features and potential for further investigation.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the cornerstone for the separation and quantification of 5-Hydroxy-1-methyl-2-aminobenzimidazole from potential impurities and other matrix components. The choice of technique is often dictated by the specific requirements of the analysis, such as the need for high throughput, enhanced resolution, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of benzimidazole (B57391) derivatives, making it a suitable method for the purity assessment and quantification of this compound. ptfarm.plnih.gov HPLC methods offer a balance of performance, reliability, and cost-effectiveness. A typical HPLC setup involves a stationary phase, such as a C8 or C18 column, and a mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). ptfarm.plresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to the absorbance maximum of the compound, which for many benzimidazoles falls in the 254-298 nm range. nih.govsrce.hr

Interactive Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 (e.g., Nucleosil C8), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with A: Acetonitrile/Water/Orthophosphoric acid and B: Acetonitrile/Water/Orthophosphoric acid at different ratios, pH adjusted to 4.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 288 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For analyses demanding higher resolution and faster run times, Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separations at higher flow rates and pressures. This results in sharper peaks, improved sensitivity, and significantly reduced analysis times compared to conventional HPLC. The principles of separation and detection in UHPLC are similar to HPLC, but the enhanced performance makes it particularly valuable for complex samples or high-throughput screening applications.

When unambiguous identification and highly sensitive quantification are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. This powerful technique couples the separation capabilities of liquid chromatography (either HPLC or UHPLC) with the mass-analyzing power of a mass spectrometer. Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides a high degree of specificity, allowing for the confident identification of this compound, even in the presence of co-eluting substances. nih.gov Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used for structural elucidation and to achieve extremely low limits of detection (LOD) and quantification (LOQ), making LC-MS ideal for trace analysis in biological matrices. iaea.orgbohrium.com

Interactive Table 2: Representative LC-MS/MS Parameters for Benzimidazole Metabolite Analysis

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC |

| Column | C18 (e.g., Xbridge C18), 2.1 mm x 100 mm, 3.5 µm particle size |

| Mobile Phase | Gradient of A: Ammonium (B1175870) acetate buffer and B: Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

| LOD/LOQ | Can range from sub-µg/kg to low µg/kg levels depending on the matrix iaea.orgbohrium.comchromatographyonline.com |

Advanced Spectroscopic Methods for Trace Analysis and In Situ Monitoring

While less common for routine quantification compared to chromatographic methods, advanced spectroscopic techniques can play a role in the analysis of this compound, particularly for in situ monitoring or in specialized research applications. Techniques such as fluorescence spectroscopy could potentially offer high sensitivity if the compound possesses native fluorescence. Nuclear Magnetic Resonance (NMR) spectroscopy, while not typically used for trace quantification, is an indispensable tool for the definitive structural elucidation and confirmation of the synthesized compound.

Method Validation and Performance Characteristics (e.g., sensitivity, selectivity, robustness)

A critical aspect of any analytical methodology is its validation to ensure that it is fit for its intended purpose. For the analysis of this compound, a developed method would need to be validated according to established guidelines, assessing several key performance characteristics.

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. iaea.orgchromatographyonline.com

Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value and is often assessed by recovery studies in spiked blank matrices. bohrium.com

Precision: This evaluates the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD) for replicate analyses (intra-day and inter-day precision). bohrium.comchromatographyonline.com

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. nih.gov

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Interactive Table 3: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The percent recovery of the analyte in a spiked sample. | 80-120% |

| Precision | The relative standard deviation (RSD) of replicate measurements. | ≤ 15-20% RSD |

| Linearity | The correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |

| LOD | The lowest concentration at which the analyte can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio of 10:1 |

Molecular Interaction Studies of 5 Hydroxy 1 Methyl 2 Aminobenzimidazole with Biological Macromolecules

Principles of Molecular Recognition and Binding Mechanisms

Molecular recognition between a small molecule, such as 5-Hydroxy-1-methyl-2-aminobenzimidazole, and a biological macromolecule is a highly specific process driven by a combination of non-covalent interactions. The unique arrangement of functional groups on the benzimidazole (B57391) core, including a hydroxyl group, a methyl group, and an amino group, allows for a variety of interactions that contribute to binding affinity and selectivity.

Hydrogen Bonding Interactions: Donor and Acceptor Efficiency

Hydrogen bonds are pivotal in the binding of benzimidazole derivatives to their biological targets. The this compound molecule presents multiple sites for hydrogen bonding.

Donor Sites: The hydroxyl (-OH) group at the C5 position and the amino (-NH2) group at the C2 position are potent hydrogen bond donors. The hydrogen atoms on these groups can form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen present in the amino acid residues of a protein's active site.

Acceptor Sites: The nitrogen atoms within the imidazole (B134444) ring, particularly the sp2-hybridized nitrogen at position 3, and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. They can accept hydrogen atoms from donor groups on the biological target.

The efficiency of these interactions is influenced by the geometry of the binding pocket. For instance, studies on other phenol-substituted benzimidazoles have demonstrated the formation of O-H⋯N and O-H⋯O hydrogen bonds that can dictate the supramolecular structure and interaction with target molecules. nih.gov The presence of an intramolecular hydrogen bonding motif has also been shown to be a key feature in some antimalarial benzimidazole analogues, which can influence their membrane permeability and activity. nih.gov

π-π Stacking and Hydrophobic Interactions with Target Sites

The fused benzene (B151609) and imidazole rings of the benzimidazole scaffold provide an extended aromatic system capable of engaging in π-π stacking interactions.

π-π Stacking: The electron-rich π-system of the benzimidazole ring can stack with the aromatic rings of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site of a protein. These interactions, though weaker than hydrogen bonds, are crucial for the proper orientation and stabilization of the ligand-receptor complex.

Metal-Ligand Coordination in Biological Systems (if applicable to specific derivatives)

The nitrogen atoms of the benzimidazole ring and the oxygen of the hydroxyl group make this compound a potential ligand for metal ions. In biological systems, many enzymes are metalloproteins, containing a metal ion in their active site that is essential for their catalytic activity.

Benzimidazole derivatives have been shown to form stable complexes with various transition metals like cobalt (Co), copper (Cu), and zinc (Zn). nih.govtandfonline.com The coordination can occur through the nitrogen atoms of the imidazole ring and other donor atoms on the substituents. For example, studies on other benzimidazole derivatives have shown that the azomethine nitrogen and phenolic oxygen can be involved in coordination with metal ions. nih.gov If this compound or its derivatives were to interact with a metalloenzyme, the nitrogen atoms of the imidazole ring and the hydroxyl oxygen could potentially coordinate with the metal ion, leading to potent inhibition of the enzyme.

Structure-Activity Relationship (SAR) Analysis of Substituted Benzimidazole Scaffolds

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies provide valuable insights into how different functional groups influence the interaction of these compounds with their biological targets. nih.govnih.gov

Influence of Substituent Position (C2, C5, N1) and Electronic Properties on Interaction Profiles

The substituents at the C2, C5, and N1 positions of the benzimidazole ring play a critical role in determining the pharmacological profile of the molecule. nih.govnih.gov

C2-Position: The amino group at the C2 position is a key determinant of activity. It can participate in crucial hydrogen bonding interactions within the active site of a target protein. Modifications at this position can significantly alter the binding affinity and selectivity.

C5-Position: The hydroxyl group at the C5 position introduces a polar, hydrogen-bonding capable moiety. In the context of nitazene (B13437292) opioids, which are also benzimidazole derivatives, a nitro group at the C5 position is found in the most potent compounds, highlighting the electronic influence of this position on activity. wikipedia.org The hydroxyl group's ability to donate and accept hydrogen bonds can either enhance or diminish activity depending on the specific target's active site topology.

N1-Position: The methyl group at the N1 position blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor. This substitution also increases the lipophilicity of the compound, which can affect its absorption, distribution, and ability to cross biological membranes. SAR studies on various benzimidazole derivatives have shown that substitution at the N1 position significantly influences their biological activity. nih.gov

The electronic properties of the substituents are also crucial. Electron-donating groups, like the hydroxyl and amino groups, increase the electron density of the aromatic system, which can enhance π-π stacking interactions. Conversely, electron-withdrawing groups would alter the electronic landscape and interaction profile.

In Silico Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between small molecules and their biological targets at an atomic level. nih.govembopress.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For this compound, docking studies can be used to:

Identify potential binding sites on a target protein.

Predict the binding conformation and pose of the molecule within the active site.

Estimate the binding affinity (docking score) and identify key interacting residues.

Studies on other benzimidazole derivatives have successfully used molecular docking to rationalize their inhibitory activities and to understand the types of interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. nih.govembopress.org For the this compound-protein complex, MD simulations can:

Assess the stability of the docked pose.

Analyze the flexibility of the ligand and the protein active site.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

MD simulations are increasingly used to study the dynamic behavior of proteins and their interactions with ligands, helping to elucidate complex biological mechanisms. embopress.org

Interactive Data Tables

Below are interactive tables summarizing the key structural features and their expected roles in molecular interactions based on the principles discussed.

Table 1: Functional Groups of this compound and their Interaction Potential

| Functional Group | Position | Interaction Type | Role in Binding |

| Hydroxyl (-OH) | C5 | Hydrogen Bond Donor/Acceptor | Forms key interactions with polar residues in the active site. |

| Amino (-NH2) | C2 | Hydrogen Bond Donor | Establishes critical hydrogen bonds with the target. |

| Imidazole Nitrogens | N1, N3 | Hydrogen Bond Acceptor (N3) | N3 can accept hydrogen bonds; N1 is blocked by the methyl group. |

| Benzimidazole Core | - | π-π Stacking, Hydrophobic | Interacts with aromatic residues and hydrophobic pockets. |

| Methyl (-CH3) | N1 | Hydrophobic | Enhances binding in hydrophobic regions and affects solubility. |

Table 2: Summary of In Silico Methodologies and their Applications

| Methodology | Application for this compound | Expected Insights |

| Molecular Docking | Predicting binding mode to a specific protein target. | Identification of key interacting amino acids and binding energy estimation. |

| Molecular Dynamics | Simulating the behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational flexibility. |

| SAR Analysis | Correlating structural changes with activity. | Understanding the influence of each functional group on biological activity. |

Future Research Directions and Translational Perspectives for 5 Hydroxy 1 Methyl 2 Aminobenzimidazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

Future synthetic research on 5-Hydroxy-1-methyl-2-aminobenzimidazole will likely prioritize the principles of green chemistry, aiming to develop routes that are not only efficient but also environmentally benign. chemmethod.comchemmethod.com Conventional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, leading to significant waste and high costs. chemmethod.comchemmethod.com

The focus will be on methodologies that improve atom economy, reduce waste, and utilize sustainable materials. mdpi.comnih.gov This includes the adoption of:

Green Solvents: Replacing traditional volatile organic compounds with eco-friendly alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES). mdpi.comnih.gov For instance, a DES formed from choline (B1196258) chloride and o-phenylenediamine (B120857) has been used as both a solvent and a reactant for the synthesis of other benzimidazole derivatives. nih.gov

Catalytic Systems: Employing efficient and recyclable catalysts to drive reactions under milder conditions. mdpi.com This can include metal-based catalysts, organocatalysts, and biocatalysts. chemmethod.comsphinxsai.com The use of catalysts like K4[Fe(CN)6] under solvent-free conditions has been shown to be a green and inexpensive process for related syntheses. chemmethod.com

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. chemmethod.comresearchgate.net

A comparative overview of a hypothetical traditional versus a green synthetic approach for a benzimidazole scaffold highlights the potential improvements.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzimidazole Scaffolds

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., DMF) | Water, Ionic Liquids, Deep Eutectic Solvents |

| Catalyst | Strong acids (e.g., HCl) | Recyclable catalysts (e.g., Zinc acetate (B1210297), FeCl3) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Complex, requires extraction | Simple filtration, minimal purification |

| Waste Generation | High | Low |

By focusing on these green chemistry principles, future synthetic strategies for this compound can become more sustainable, cost-effective, and scalable. chemmethod.comsphinxsai.com

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Chemical Processes

To ensure the quality and efficiency of novel synthetic routes, the implementation of Process Analytical Technology (PAT) is a critical future direction. mt.comresearchgate.net PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). researchgate.netstepscience.com

For the synthesis of this compound, advanced spectroscopic techniques could be integrated for real-time, in-line monitoring. americanpharmaceuticalreview.comnih.gov This allows for a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination, leading to improved process control and consistency. americanpharmaceuticalreview.com

Potential PAT tools for this purpose include:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for manual sampling. mt.comamericanpharmaceuticalreview.com This is invaluable for understanding reaction mechanisms and kinetics. americanpharmaceuticalreview.com

Mass Spectrometry (MS): Can be used for the qualitative and quantitative analysis of the compound and any related substances during the process, offering high resolution and mass accuracy. nih.gov

The adoption of these technologies would facilitate a shift from post-synthesis quality testing to building quality directly into the manufacturing process. researchgate.net

High-Throughput Screening Methodologies for Rapid Molecular Interaction Discovery

To accelerate the discovery of biological targets and potential therapeutic applications for this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of the compound against vast libraries of biological targets, such as enzymes, receptors, and whole cells. acs.org

Future research should employ a tiered screening approach:

Primary Whole-Cell Phenotypic Screening: Initial screens using various cell lines (e.g., cancer cells, microbial strains) can identify if the compound exhibits any broad biological activity. acs.orgnih.gov

Target-Based Screening: If a phenotype is observed, subsequent screens against specific molecular targets known to be involved in that phenotype can be conducted. For example, if anticancer activity is noted, the compound could be screened against a panel of kinases or enzymes like topoisomerase, which are known targets for other benzimidazole derivatives. nih.govnih.gov

Fragment-Based Screening: The core this compound scaffold could be used in fragment-based screening to identify interactions with proteins, which can then guide the design of more potent derivatives.

These HTS campaigns generate massive datasets that are crucial for identifying initial "hits" and understanding the compound's potential mechanisms of action. acs.org

Integration of Cheminformatics, Quantum Computing, and Machine Learning for Predictive Modeling of Compound Behavior

The integration of computational tools is revolutionizing drug discovery by enabling the prediction of a compound's properties and activities before synthesis, saving significant time and resources. tandfonline.comnih.gov For this compound, a multi-faceted computational approach will be a key research driver.

Cheminformatics and In Silico Target Identification: Cheminformatics tools can analyze the structural features of this compound and compare them to large databases of known bioactive molecules to predict potential biological targets. nih.gov This "target hunter" approach is based on the principle that structurally similar compounds often have similar biological profiles. nih.gov

Machine Learning (ML) for Bioactivity Prediction: ML algorithms, such as Random Forest and Deep Neural Networks, can be trained on datasets of existing benzimidazole derivatives to build predictive models. repcomseet.orgnih.gov These models can then predict the likelihood of this compound being active against specific targets (e.g., antimicrobial, anticancer) and help prioritize experimental screening efforts. nih.govsemanticscholar.org

Quantum Mechanics (QM) for Mechanistic Insight: QM methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) offer a highly accurate description of molecular interactions. ijirt.orgnih.govmdpi.com These methods can be used to model the electronic structure of this compound, calculate its binding affinity to a predicted target with high precision, and elucidate the specific interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the compound-target complex. ijirt.orgnih.gov

Table 2: Application of Computational Tools in Future Research

| Computational Tool | Application for this compound | Potential Outcome |

|---|---|---|

| Cheminformatics | Similarity searching against chemogenomic databases. nih.gov | Prediction of potential biological targets. |

| Machine Learning | Building predictive models based on known benzimidazole activities. repcomseet.orgnih.gov | Forecasting bioactivity spectrum (e.g., anticancer, antimicrobial). |

| Quantum Mechanics (DFT, QM/MM) | Calculating binding energies and modeling interactions with a target protein. mdpi.comresearchgate.net | Understanding the precise mechanism of action and guiding structural modification. |

This synergistic use of computational chemistry can guide the rational design of future experiments and derivatives. nih.gov

Exploration of New Biologically Relevant Target Classes Based on Molecular Features and Structural Modifications

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov The specific substitutions on this compound—the hydroxyl group at position 5, the methyl group at position 1, and the amino group at position 2—provide unique opportunities for exploring new target classes.

Future research should focus on how modifications at these positions could modulate activity towards novel targets. The electron-rich nature of the benzimidazole ring allows for diverse weak interactions, making it a versatile scaffold for drug design. nih.gov

Potential avenues for exploration include:

Targeting Protein-Protein Interactions (PPIs): The structural features could be optimized to design inhibitors of PPIs, which are often considered challenging drug targets. The Pin1 enzyme, a target for some benzimidazole derivatives in breast cancer, is an example of such a target. mdpi.com

Kinase Inhibition: Many benzimidazole derivatives are potent kinase inhibitors. nih.gov The specific structure of this compound could be evaluated against panels of kinases involved in various diseases, such as cancer and inflammatory disorders.

Epigenetic Targets: The benzimidazole core can be found in molecules that target epigenetic modulators like histone deacetylases (HDACs). researchgate.net This represents another class of targets worth investigating.

Targeting Pathogen-Specific Enzymes: For infectious diseases, the compound could be tested against enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase, which have been targeted by other benzimidazoles. nih.gov

By systematically modifying the peripheral functional groups and screening against diverse target classes, the full therapeutic potential of the this compound scaffold can be explored. researchgate.net

Q & A

Basic: What are the established synthetic routes for 5-Hydroxy-1-methyl-2-aminobenzimidazole, and how are intermediates validated?

Methodological Answer:

The synthesis typically begins with o-phenylenediamine derivatives, undergoing cyclization with carbon disulfide or thiourea to form the benzimidazole core. For example:

Core formation : Reacting o-phenylenediamine with KOH and CS₂ in ethanol yields 1H-benzo[d]imidazole-2-thiol (confirmed by IR peaks at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .

Functionalization : Hydrazine hydrate in methanol replaces the thiol group with a hydrazinyl moiety (Rf value shifts from 0.72 to 0.58 in TLC) .

Condensation : Reaction with aromatic aldehydes/ketones introduces substituents, monitored via ESI-MS and elemental analysis (±0.4% deviation from theoretical values) .

Validation relies on multi-technique analysis :

- IR/NMR : Peaks at δ12.31 (S-H) and δ10.93 (N-H) in ¹H-NMR confirm intermediate structures .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 236 [M⁺]) align with expected formulas .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at 3464 cm⁻¹, C=N in benzimidazole at 151.93 ppm in ¹³C NMR) .

- NMR Spectroscopy : ¹H-NMR distinguishes aromatic protons (δ7.2–8.1) and substituent-specific shifts (e.g., methyl groups at δ2.5–3.0) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 198.19 for C₁₀H₁₁FO₃ derivatives) .

- Elemental Analysis : Validates purity (e.g., C: 73.00% experimental vs. 73.20% theoretical for C₁₈H₁₇NO₃) .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

Contradictions often arise from:

- Isomeric byproducts : Use HPLC or chiral columns to separate isomers (e.g., 5-chloro vs. 6-chloro derivatives in ) .

- Solvent effects : Compare NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Reaction optimization : Adjust catalysts (e.g., MgCl₂ in improves yield from 75% to 94%) or temperature (-20°C for selective sulfoxide formation) .

Validation strategy : - Cross-reference with literature (e.g., compare ¹³C NMR shifts for benzimidazole carbons ).

- Perform control experiments (e.g., omit hydrazine hydrate to confirm its role in step 2 synthesis) .

Advanced: How to design pharmacological activity studies for this compound derivatives?

Methodological Answer:

In vitro assays :

- Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models to screen derivatives (e.g., EC₅₀ values for compound 4a-t in ) .

- Enzyme inhibition : Test binding to γ-aminobutyric acid (GABA) receptors via molecular docking (see for docking poses with acetylcholinesterase) .

Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., electron-withdrawing groups on aryl rings enhance anticonvulsant potency) .

- Compare with known drugs (e.g., omeprazole’s benzimidazole scaffold in ) .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

Methodological Answer:

- Catalyst selection : Sodium methoxide/K₂CO₃ in methanol increases yields to 94% ( ) .

- Purification : Use recrystallization (e.g., ethyl acetate/water mixtures in ) or column chromatography (silica gel, hexane/EtOAc) .

- Scale-up challenges :

- Monitor exothermic reactions (e.g., hydrazine hydrate addition requires slow titration) .

- Avoid prolonged storage of intermediates (degradation risks noted in ) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., fixed incubation times in MES tests) .

- Compound stability : Perform stability studies under physiological conditions (pH 7.4, 37°C) .

- Meta-analysis : Compare EC₅₀ values across studies (e.g., ’s anticonvulsant data vs. ’s general SAR trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.